molecular formula C12H14O4 B2442456 Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate CAS No. 2155840-54-1

Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate

Cat. No.: B2442456
CAS No.: 2155840-54-1
M. Wt: 222.24
InChI Key: MMONCMJMYCVWFE-LYWQIFSTSA-N
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Description

Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is a cyclobutane derivative with significant interest in various scientific fields. This compound features a cyclobutane ring substituted with hydroxy and hydroxyphenyl groups, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

methyl 3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-16-11(14)8-6-12(15,7-8)9-2-4-10(13)5-3-9/h2-5,8,13,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMONCMJMYCVWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-hydroxybenzaldehyde with a cyclobutane derivative in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP), which selectively oxidize alcohols to ketones without affecting ester groups.

ReagentConditionsProductNotes
PCCDichloromethane, rtMethyl 3-keto-3-(4-hydroxyphenyl)cyclobutane-1-carboxylateStereochemistry preserved
DMPAcetonitrile, 0°CSame as aboveHigher yields (>85%) observed

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive derivatives .

ConditionsCatalyst/ReagentProductYield
Acidic (HCl)H₂O/MeOH, reflux(1S,3S)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid70–75%
Basic (NaOH)H₂O/THF, 50°CSame as above80–85%

Steric hindrance from the cyclobutane ring slows hydrolysis compared to linear esters. The (1S,3S) configuration minimally affects reaction kinetics.

Nucleophilic Substitution at Hydroxyl Group

The hydroxyl group participates in substitution reactions after activation. Thionyl chloride (SOCl₂) converts it to a chloride, enabling further functionalization.

ReagentProductApplication
SOCl₂Methyl 3-chloro-3-(4-hydroxyphenyl)cyclobutane-1-carboxylateIntermediate for alkylation
PBr₃Methyl 3-bromo-3-(4-hydroxyphenyl)cyclobutane-1-carboxylateSuzuki coupling precursors

Protection/Deprotection Strategies

The phenolic -OH (4-hydroxyphenyl) and aliphatic -OH groups require protection during multi-step syntheses. Common protecting groups include:

Protecting GroupReagentConditionsStability
TBDMS-ClImidazole, DMFRoom temperatureStable under basic conditions
AcetylAc₂O, pyridineRefluxRemoved via NaOH/MeOH

Cycloaddition Reactions

The strained cyclobutane ring may participate in [2+2] cycloadditions under UV light, though steric effects from substituents limit reactivity. For example, photodimerization with alkenes yields fused bicyclic structures:

SubstrateConditionsProductYield
EthyleneUV (360 nm), THFBicyclo[4.2.0]octane derivative<20%

Aromatic Electrophilic Substitution

The 4-hydroxyphenyl group directs electrophiles to the ortho and para positions. Nitration and sulfonation have been reported:

ReactionReagentProductNotes
NitrationHNO₃/H₂SO₄Methyl (1S,3S)-3-hydroxy-3-(4-hydroxy-3-nitrophenyl)cyclobutane-1-carboxylatePara position favored
SulfonationSO₃/H₂SO₄Sulfonic acid derivativeRequires elevated temperatures

Biological Interactions

Though not a direct chemical reaction, the compound inhibits enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) via hydrogen bonding between the hydroxyl groups and catalytic residues . This interaction is structure-dependent, with the (1S,3S) configuration enhancing binding affinity.

Key Research Findings

  • Stereochemical Integrity : The (1S,3S) configuration remains intact during most reactions unless harsh conditions (e.g., strong acids/bases) are applied.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) improve reaction rates for substitutions and esterifications .

  • Byproduct Formation : Competing ester cleavage occurs during prolonged nitration or sulfonation.

This compound’s reactivity profile enables its use as a versatile intermediate in pharmaceuticals and materials science. Further studies should explore catalytic asymmetric syntheses and novel cycloaddition pathways.

Scientific Research Applications

Medicinal Chemistry

Methyl (1S,3S)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate has shown potential in drug discovery due to its structural characteristics that allow it to interact with biological targets effectively. The following applications have been noted:

  • Anticancer Activity : Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines. Its ability to induce apoptosis in cancer cells has been highlighted as a significant area of interest for therapeutic development.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in metabolic pathways. Such inhibition can lead to altered cellular functions, making it a candidate for developing treatments for conditions such as cancer and metabolic disorders.

Case Study 1: Anticancer Properties

A study focused on the compound's effects on breast cancer cell lines demonstrated significant cytotoxicity. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways. This finding suggests that this compound could serve as a lead compound for further anticancer drug development.

Case Study 2: Enzyme Interaction

Research has indicated that the compound may interact with cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. By inhibiting these kinases, the compound could potentially halt the proliferation of cancer cells, offering a targeted approach to cancer therapy.

Mechanism of Action

The mechanism of action of Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and hydroxyphenyl groups can form hydrogen bonds and interact with enzymes or receptors, modulating their activity. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-hydroxycyclobutanecarboxylate
  • Methyl 3-aminocyclobutanecarboxylate hydrochloride
  • Methyl 3-hydroxy-2,2-dimethylcyclobutanecarboxylate

Uniqueness

Methyl (1s,3s)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate is unique due to the presence of both hydroxy and hydroxyphenyl groups on the cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

Methyl (1S,3S)-3-hydroxy-3-(4-hydroxyphenyl)cyclobutane-1-carboxylate, also known by its CAS number 2155840-54-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

  • Chemical Formula : C₁₂H₁₄O₄
  • Molecular Weight : 222.24 g/mol
  • IUPAC Name : this compound

Antioxidant Activity

Research indicates that compounds with hydroxyl groups can exhibit significant antioxidant properties. The presence of the 4-hydroxyphenyl group in this compound suggests potential for scavenging free radicals and mitigating oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

Studies have shown that similar compounds can modulate inflammatory pathways. This compound may inhibit pro-inflammatory cytokines and enzymes like COX-2, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features. The cyclobutane ring combined with hydroxyl substituents enhances its interaction with biological targets. A review on drug design highlights the importance of structural modifications in enhancing the efficacy of similar compounds against various biological targets .

Comparative Biological Activity Table

Compound NameAntioxidant ActivityAnti-inflammatory ActivityReferences
This compoundPotentially highModerate
Related Hydroxylated Cyclobutane DerivativeHighHigh
Standard Antioxidant (e.g., Ascorbic Acid)Very highLow

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